Sphingosyl PE (d18:1)

Description

BenchChem offers high-quality Sphingosyl PE (d18:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosyl PE (d18:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

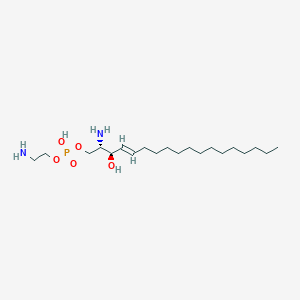

Molecular Formula |

C20H43N2O5P |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

2-aminoethyl [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] hydrogen phosphate |

InChI |

InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1 |

InChI Key |

BPQSOCLDFWBDKN-PPQGUHKJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCN)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Role of D-erythro-sphingosyl Phosphoethanolamine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosyl phosphoethanolamine, a lesser-studied sphingolipid, exists at the crossroads of major metabolic pathways, yet its precise biological functions remain largely undefined. Structurally analogous to the well-characterized signaling molecule sphingosine-1-phosphate (S1P), with the substitution of a phosphoethanolamine headgroup for a phosphate, this molecule holds the potential for significant, undiscovered roles in cellular signaling and homeostasis. This technical guide synthesizes the current, albeit limited, understanding of D-erythro-sphingosyl phosphoethanolamine, detailing its probable metabolic origins, potential biological activities, and the analytical methodologies required for its study. We aim to provide a foundational resource to stimulate further investigation into this enigmatic sphingolipid and its potential as a therapeutic target.

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. While significant research has focused on key players like ceramide and sphingosine-1-phosphate (S1P), a vast number of structurally related sphingolipids remain poorly characterized. Among these is D-erythro-sphingosyl phosphoethanolamine, the N-deacylated counterpart to ceramide phosphoethanolamine (CPE). Given its structural similarity to S1P, a potent signaling lipid that acts via a family of G protein-coupled receptors, it is plausible that D-erythro-sphingosyl phosphoethanolamine also possesses unique biological activities. This guide will delve into the knowns and unknowns of this molecule, providing a comprehensive overview for researchers poised to explore its function.

Metabolism: Synthesis and Catabolism

Direct enzymatic pathways for the synthesis and degradation of D-erythro-sphingosyl phosphoethanolamine have not been definitively elucidated. However, based on our understanding of sphingolipid metabolism, two primary hypothetical pathways can be proposed.

Putative Biosynthetic Pathways

Pathway 1: Deacylation of Ceramide Phosphoethanolamine (CPE)

The most probable route for the formation of D-erythro-sphingosyl phosphoethanolamine is through the deacylation of CPE. This reaction would be catalyzed by a ceramidase (or a yet-to-be-identified N-deacylase) with specificity for CPE.

-

Ceramide Phosphoethanolamine (CPE) Synthesis: CPE is a structural analog of sphingomyelin (B164518) and is synthesized by a family of enzymes known as ceramide phosphoethanolamine synthases (CPES). In mammals, this family includes Sphingomyelin Synthase 1 (SMS1), Sphingomyelin Synthase 2 (SMS2), and Sphingomyelin Synthase-related protein (SMSr/SAMD8)[1][2]. SMS1 and SMSr are primarily localized to the Golgi apparatus and endoplasmic reticulum (ER) respectively, while SMS2 is found at the plasma membrane[3]. While SMS1 and SMS2 are bifunctional, producing both sphingomyelin and CPE, SMSr is considered a monofunctional CPE synthase[1][3]. CPE is present in mammalian tissues at levels over 300-fold lower than sphingomyelin[2].

Pathway 2: Catabolism of Sphingosine-1-Phosphate (S1P)

An alternative, though less direct, source of the phosphoethanolamine moiety is the catabolism of S1P.

-

S1P Lyase Activity: Sphingosine-1-phosphate lyase (S1P lyase) irreversibly cleaves S1P to produce (E)-2-hexadecenal and phosphoethanolamine[4]. This phosphoethanolamine could then potentially be transferred to a sphingoid base by an uncharacterized enzyme.

The following diagram illustrates the hypothetical metabolic pathways leading to the formation of D-erythro-sphingosyl phosphoethanolamine.

Catabolism

The catabolism of D-erythro-sphingosyl phosphoethanolamine is currently unknown. It is plausible that it could be dephosphorylated by a lipid phosphatase to yield sphingosine, or degraded by an unidentified phosphodiesterase.

Potential Biological Roles and Signaling

Given the scarcity of direct research on D-erythro-sphingosyl phosphoethanolamine, its biological roles are largely speculative and extrapolated from the functions of related molecules.

Structural Analogy to S1P and Sphingosylphosphorylcholine (B14255)

D-erythro-sphingosyl phosphoethanolamine is structurally similar to both S1P and sphingosylphosphorylcholine (lyso-sphingomyelin), both of which are potent signaling molecules.

-

S1P Signaling: S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5), regulating a wide array of cellular processes including cell proliferation, survival, migration, and immune cell trafficking[4][5].

-

Sphingosylphosphorylcholine Signaling: Sphingosylphosphorylcholine also has demonstrated biological activities, including the ability to induce intracellular calcium release and stimulate DNA synthesis[6].

It is conceivable that D-erythro-sphingosyl phosphoethanolamine could interact with S1P receptors or have its own distinct receptors, thereby initiating downstream signaling cascades.

Role of the Phosphoethanolamine Headgroup

Phosphoethanolamine itself is not merely a precursor for phospholipid synthesis but is also implicated in cellular signaling. It can influence membrane dynamics and fluidity and modulate the function of membrane proteins[7]. The presence of this headgroup in D-erythro-sphingosyl phosphoethanolamine suggests potential roles in membrane-associated events.

Involvement in Apoptosis

The synthesis of CPE by SMSr has been linked to the suppression of ceramide-induced apoptosis[1]. Disruption of SMSr activity leads to an accumulation of ER ceramides (B1148491) and triggers mitochondrial apoptosis[1]. This raises the question of whether D-erythro-sphingosyl phosphoethanolamine, as a potential downstream metabolite, could play a role in modulating these apoptotic pathways.

The following diagram illustrates a hypothetical signaling pathway for D-erythro-sphingosyl phosphoethanolamine, drawing parallels with S1P signaling.

Quantitative Data

To date, there is a significant lack of published quantitative data on the cellular and tissue concentrations of D-erythro-sphingosyl phosphoethanolamine in mammalian systems. The available data primarily focuses on its acylated form, CPE, which is found in trace amounts[2]. The table below summarizes the relative abundance of CPE compared to sphingomyelin in various mouse tissues.

| Tissue | CPE to Sphingomyelin Ratio | Reference |

| Brain | < 1:300 | [2] |

| Liver | < 1:300 | [2] |

| Other Tissues | < 1:300 | [2] |

Table 1: Relative Abundance of Ceramide Phosphoethanolamine (CPE) to Sphingomyelin (SM) in Mouse Tissues.

The low abundance of the precursor CPE suggests that D-erythro-sphingosyl phosphoethanolamine is likely present at even lower, and currently undetectable, concentrations. The development of highly sensitive analytical methods is crucial for the future quantification of this molecule.

Experimental Protocols

The study of D-erythro-sphingosyl phosphoethanolamine necessitates robust and sensitive analytical techniques, primarily based on mass spectrometry. While specific protocols for this molecule are not widely available, methods for related sphingolipids can be adapted.

Lipid Extraction

A standard Bligh-Dyer extraction method is typically employed for the extraction of sphingolipids from biological samples.

Protocol: Bligh-Dyer Lipid Extraction

-

Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Centrifugation: Centrifuge the mixture to separate the phases.

-

Collection: Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of sphingolipids.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phases: A gradient of mobile phases, typically consisting of an aqueous solvent with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used to separate the lipids.

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion mode is generally used for the detection of sphingoid bases and their phosphorylated derivatives.

-

Detection Method: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition. For D-erythro-sphingosyl phosphoethanolamine, the precursor ion would be [M+H]+, and a characteristic product ion would be the phosphoethanolamine headgroup or a fragment of the sphingoid backbone. High-resolution mass spectrometry can be used for accurate mass measurement and identification.

The following diagram outlines a typical experimental workflow for the analysis of D-erythro-sphingosyl phosphoethanolamine.

Future Directions and Conclusion

The study of D-erythro-sphingosyl phosphoethanolamine is in its infancy. To unlock the biological significance of this molecule, future research should focus on several key areas:

-

Development of Sensitive Analytical Methods: The establishment of robust and highly sensitive LC-MS/MS methods is paramount for the detection and quantification of this low-abundance lipid in biological samples.

-

Synthesis of Standards: The chemical synthesis of a pure D-erythro-sphingosyl phosphoethanolamine standard is essential for accurate quantification and for use in biological assays.

-

Identification of Metabolic Enzymes: The identification and characterization of the enzymes responsible for the synthesis (e.g., a CPE-specific ceramidase) and degradation of D-erythro-sphingosyl phosphoethanolamine will be crucial to understanding its regulation.

-

Functional Studies: In vitro and in vivo studies are needed to investigate the biological activities of D-erythro-sphingosyl phosphoethanolamine, including its potential to interact with known or novel receptors and its role in cellular processes like apoptosis and proliferation.

References

- 1. Functional characterization of enzymes catalyzing ceramide phosphoethanolamine biosynthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of enzymes catalyzing ceramide phosphoethanolamine biosynthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells [mdpi.com]

- 5. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiplex tandem mass spectrometry analysis of novel plasma lyso-Gb₃-related analogues in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Sphingosylphosphoethanolamine (d18:1) in Cell Membrane Composition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosylphosphoethanolamine (d18:1), a member of the phosphosphingolipid class, is a structural component of cellular membranes. While less studied than its more prominent sphingolipid relatives like sphingomyelin (B164518), ceramide, and sphingosine-1-phosphate, Sphingosyl PE (d18:1) and its acylated forms (ceramide phosphoethanolamine) are integral to the structural and functional integrity of membranes, particularly in invertebrates where it can be a major sphingolipid. This guide provides a comprehensive overview of the current understanding of Sphingosyl PE (d18:1), focusing on its metabolism, analytical quantification, and its biophysical role within the cell membrane. Detailed experimental protocols and visual workflows are provided to aid researchers in the study of this specific lipid molecule.

Introduction to Sphingosylphosphoethanolamine (d18:1)

Sphingosylphosphoethanolamine (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine, is a sphingolipid consisting of an 18-carbon sphingosine (B13886) base with one double bond (d18:1), linked to a phosphoethanolamine headgroup at the C-1 position. It is a lysophosphosphingolipid, meaning it lacks a fatty acid chain attached to the amino group of the sphingosine base. Its acylated form is ceramide phosphoethanolamine (CPE). While sphingomyelin (SM) is the predominant phosphosphingolipid in mammalian cell membranes, CPE is a major structural analog in insects and some bacteria.[1][2] In mammalian tissues, CPE is present at levels over 300-fold lower than SM.[3]

Chemical Structure of Sphingosylphosphoethanolamine (d18:1)

| Property | Value |

| Systematic Name | D-erythro-sphingosyl phosphoethanolamine |

| Abbreviation | Sphingosyl PE (d18:1) |

| Molecular Formula | C₂₀H₄₃N₂O₅P |

| Molecular Weight | 422.54 g/mol |

| CAS Number | 90850-31-0 |

Metabolism of Sphingosylphosphoethanolamine (d18:1)

The metabolism of Sphingosyl PE (d18:1) is intricately linked to the broader sphingolipid metabolic pathway. It is primarily understood in the context of the synthesis and degradation of its acylated form, ceramide phosphoethanolamine (CPE).

Biosynthesis

The synthesis of CPE, and by extension the metabolic pathway involving Sphingosyl PE (d18:1), is catalyzed by specific synthases that transfer a phosphoethanolamine group to ceramide.

-

Ceramide Phosphoethanolamine Synthase (CPES): In organisms like Drosophila melanogaster, CPES, located in the trans-Golgi, is the primary enzyme responsible for CPE synthesis from ceramide.[4]

-

Sphingomyelin Synthase 2 (SMS2): In mammals, SMS2 has been identified as a bifunctional enzyme that can synthesize both sphingomyelin and CPE at the plasma membrane.[2]

-

SMS-related protein (SMSr): Also known as SAMD8, this enzyme acts as a monofunctional CPE synthase in the endoplasmic reticulum.[2]

The direct synthesis of Sphingosyl PE (d18:1) from sphingosine is not the primary described pathway. It is more likely generated through the degradation of CPE.

Degradation

The degradation of CPE to ceramide is carried out by sphingomyelinases, which can cleave the phosphodiester bond.

-

Acid Sphingomyelinase (aSMase): Functions in the acidic environment of the lysosome to hydrolyze CPE to ceramide and phosphoethanolamine.[1]

-

Neutral Sphingomyelinase (nSMase): Can hydrolyze CPE at the plasma membrane.[1]

Ceramide can then be further broken down by ceramidases to yield sphingosine and a fatty acid. Sphingosine can be phosphorylated to the signaling molecule sphingosine-1-phosphate (S1P) or re-acylated to form ceramide.[5] The direct enzymatic deacylation of CPE to form Sphingosyl PE (d18:1) is not well-characterized, but it is a plausible metabolic route.

Role in Cell Membrane Composition and Biophysical Properties

As a lysophospholipid, Sphingosyl PE (d18:1) is expected to influence the biophysical properties of cell membranes. Lysophospholipids, in general, can alter membrane curvature, fluidity, and the function of embedded proteins.[5][6]

Membrane Fluidity and Order

The presence of a single acyl chain in lysophospholipids gives them an inverted cone shape, which can disrupt the ordered packing of bilayer-forming lipids. This can lead to an increase in membrane fluidity. Studies on related lysophospholipids have shown that they can partition into lipid bilayers and alter their phase properties, lipid packing, and lipid-water dynamics.[7] The specific effects of Sphingosyl PE (d18:1) have not been directly measured, but it is plausible that it would have a fluidizing effect on membrane domains.

Membrane Curvature and Stability

The molecular shape of lysophospholipids favors positive membrane curvature, which can influence processes like membrane budding and fusion. The incorporation of lysophospholipids can also alter the mechanical properties of the bilayer, affecting the function of mechanosensitive ion channels.[5]

Signaling

While the signaling roles of sphingosine, ceramide, and sphingosine-1-phosphate are well-established, there is currently limited evidence for Sphingosyl PE (d18:1) acting as a direct signaling molecule.[8][9][10] Its structural similarity to sphingosylphosphorylcholine (B14255) (SPC), which is known to be a mitogen and can activate G protein-coupled receptors, suggests a potential for signaling activity that warrants further investigation.[11]

Experimental Protocols

The quantification of Sphingosyl PE (d18:1) in biological samples is best achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction

A standard Bligh and Dyer or a modified Folch extraction method is typically used for the extraction of sphingolipids from cells or tissues.

Protocol: Modified Folch Extraction

-

Homogenize cell pellet or tissue sample in a chloroform/methanol mixture (2:1, v/v).

-

Vortex thoroughly and incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1, v/v).

References

- 1. academic.oup.com [academic.oup.com]

- 2. Functional characterization of enzymes catalyzing ceramide phosphoethanolamine biosynthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of enzymes catalyzing ceramide phosphoethanolamine biosynthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delivery of ceramide phosphoethanolamine lipids to the cleavage furrow through the endocytic pathway is essential for male meiotic cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted lipidomics reveals phospholipids and lysophospholipids as biomarkers for evaluating community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine 1-phosphate, a key cell signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosylphosphocholine, a signaling molecule which accumulates in Niemann-Pick disease type A, stimulates DNA-binding activity of the transcription activator protein AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sphingosyl PE (d18:1) as a Metabolic Hub in Cellular Signaling

For Immediate Release

AUSTIN, TX – December 10, 2025 – In the intricate world of cellular communication, the sphingolipid Sphingosylphosphorylethanolamine (Sphingosyl PE) with a d18:1 sphingoid base emerges as a critical, yet often overlooked, metabolic intermediate. While not a primary signaling molecule in its own right, its strategic position as a precursor to potent bioactive lipids, namely sphingosine (B13886) and the extensively studied sphingosine-1-phosphate (S1P), places it at the heart of numerous signaling pathways governing cell fate, proliferation, and inflammation. This technical guide provides an in-depth exploration of the functional significance of Sphingosyl PE (d18:1), detailing its metabolic context and the profound downstream signaling cascades it initiates.

Introduction: The Unseen Conductor of Sphingolipid Signaling

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] While complex sphingolipids are integral structural components of cell membranes, their simpler metabolites have carved out crucial roles as signaling molecules. Sphingosyl PE (d18:1), a member of the N-acyl-phosphatidylethanolamine (NAPE) family, represents a key junction in sphingolipid metabolism. Its significance lies not in direct receptor binding or pathway activation, but in its enzymatic conversion to molecules that are central to cellular regulation. Understanding the metabolism of Sphingosyl PE (d18:1) is therefore paramount to comprehending the broader landscape of sphingolipid-mediated signaling.

The Metabolic Crossroads: Synthesis and Conversion of Sphingosyl PE (d18:1)

The cellular concentration and influence of Sphingosyl PE (d18:1) are tightly regulated by a series of enzymatic reactions. Its formation and subsequent breakdown are integral to the generation of downstream signaling molecules.

Biosynthesis

Sphingosyl PE (d18:1) is synthesized through the N-acylation of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by N-acyltransferases, which transfer an acyl group from a donor phospholipid to the primary amine of PE. Members of the phospholipase A/acyltransferase (PLA/AT) family have been identified as enzymes capable of this N-acyltransferase activity.

Conversion to Bioactive Lipids

The primary functional role of Sphingosyl PE (d18:1) is to serve as a precursor to other bioactive lipids. The most significant of these is sphingosine (d18:1), which is then rapidly phosphorylated to form sphingosine-1-phosphate (S1P). This conversion is a critical step in initiating a cascade of downstream signaling events. The enzyme responsible for the hydrolysis of NAPEs, including Sphingosyl PE (d18:1), to produce N-acylethanolamines (in this case, sphingosine) is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).

Downstream Signaling: The Far-Reaching Influence of Sphingosine-1-Phosphate (S1P)

The conversion of Sphingosyl PE (d18:1) to sphingosine and subsequently to S1P unleashes a potent signaling molecule that acts both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, to elicit a wide array of cellular responses.

S1P Receptor Signaling

Activation of S1P receptors by S1P initiates signaling through various G proteins, leading to the modulation of downstream effector pathways. These pathways are crucial in regulating processes such as cell survival, proliferation, migration, and immune cell trafficking.

-

S1P1: Primarily couples to Gi to activate the PI3K-Akt pathway and Rac, promoting cell survival and migration.

-

S1P2 and S1P3: Couple to Gi, Gq, and G12/13, activating a broader range of effectors including phospholipase C (PLC) and Rho. These receptors can have opposing effects to S1P1, for instance, by inhibiting cell migration.

-

S1P4 and S1P5: Predominantly expressed in hematopoietic and nervous tissues, respectively, and are involved in immune cell function and neurogenesis.

The Sphingolipid Rheostat: A Balance of Life and Death

The metabolic relationship between ceramide, sphingosine, and S1P is often referred to as the "sphingolipid rheostat." Ceramide, another sphingolipid, generally promotes apoptosis, while S1P promotes cell survival and proliferation.[2] The enzymatic activities that interconvert these molecules, including those that metabolize Sphingosyl PE (d18:1) to sphingosine, are therefore critical in determining the cell's fate. An increase in the flux through the pathway leading to S1P production can tip the balance towards survival, highlighting the importance of Sphingosyl PE (d18:1) metabolism in this critical cellular decision.

Quantitative Data and Experimental Protocols

While direct quantitative data for the signaling actions of Sphingosyl PE (d18:1) is scarce due to its role as an intermediate, the activity of the enzymes that metabolize it can be quantified. Furthermore, the downstream effects of its metabolic products are well-documented.

Table 1: Key Enzymes in Sphingosyl PE (d18:1) Metabolism and S1P Signaling

| Enzyme | Function | Substrate | Product |

| N-acyltransferase (e.g., PLA/AT) | Synthesis of N-acyl-phosphatidylethanolamines | Phosphatidylethanolamine | Sphingosyl PE (d18:1) |

| NAPE-PLD | Hydrolysis of N-acyl-phosphatidylethanolamines | Sphingosyl PE (d18:1) | Sphingosine (d18:1) |

| Sphingosine Kinase (SphK1/2) | Phosphorylation of sphingosine | Sphingosine (d18:1) | Sphingosine-1-Phosphate (S1P) |

Experimental Protocol: NAPE-PLD Activity Assay

The activity of NAPE-PLD, the enzyme that converts Sphingosyl PE (d18:1) to sphingosine, can be measured using a radioenzymatic assay.

Objective: To quantify the activity of NAPE-PLD in cell or tissue lysates.

Materials:

-

Cell or tissue homogenates

-

Radiolabeled N-[¹⁴C]-acyl PE substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Chloroform/methanol (2:1, v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Incubate cell or tissue homogenates with the radiolabeled N-[¹⁴C]-acyl PE substrate in the assay buffer at 37°C.

-

Stop the reaction by adding a mixture of chloroform/methanol to extract the lipids.

-

Separate the lipid extract by TLC.

-

Identify and quantify the radiolabeled N-acylethanolamine product using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

Conclusion and Future Directions

Sphingosyl PE (d18:1) stands as a pivotal metabolic precursor in the complex network of sphingolipid signaling. While it may not be the final actor in signaling cascades, its controlled conversion into the potent signaling molecule S1P is a critical regulatory node. For researchers, scientists, and drug development professionals, understanding the enzymes that govern the metabolism of Sphingosyl PE (d18:1) offers promising therapeutic targets. Modulating the activity of N-acyltransferases or NAPE-PLD could provide a novel strategy to influence the cellular levels of S1P and thereby control the myriad of physiological and pathological processes it regulates, from inflammation and immunity to cancer progression. Future research should focus on further elucidating the specific regulatory mechanisms of these enzymes and their roles in various disease states.

References

Sphingosyl PE (d18:1): An In-Depth Technical Guide to In Vivo Metabolism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosyl PE (d18:1), a member of the diverse family of sphingolipids, is increasingly recognized for its potential role in cellular signaling and membrane architecture. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and synthesis of Sphingosyl PE (d18:1). Drawing upon the broader knowledge of N-acyl-phosphatidylethanolamine (NAPE) and sphingolipid biochemistry, this document outlines the putative metabolic pathways, key enzymatic players, and potential signaling functions. Detailed experimental protocols for the analysis of sphingolipids, along with a compilation of relevant quantitative data, are presented to facilitate further research in this emerging area. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, drug development, and biomedical science who are investigating the multifaceted roles of sphingolipids in health and disease.

Introduction to Sphingosyl PE (d18:1)

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with sphingosine (B13886) (d18:1) being the most common in mammals[1][2]. These molecules are not only critical structural components of cellular membranes but also function as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation[3][4][5][6].

Sphingosyl PE (d18:1), or D-erythro-sphingosyl phosphoethanolamine, is a specific sphingolipid derivative where a phosphoethanolamine head group is attached to the C1-hydroxyl of the sphingosine (d18:1) backbone[7]. While the broader class of N-acyl-phosphatidylethanolamines (NAPEs) has been studied as precursors for N-acylethanolamines (NAEs), including the endocannabinoid anandamide, the direct metabolism and specific functions of Sphingosyl PE (d18:1) are less well-characterized[8][9][10][11][12]. Understanding the in vivo synthesis and degradation of this molecule is crucial for elucidating its physiological and pathological significance.

Proposed In Vivo Synthesis and Metabolism of Sphingosyl PE (d18:1)

The precise in vivo metabolic pathways dedicated to Sphingosyl PE (d18:1) are not yet fully elucidated. However, based on the established biochemistry of sphingolipids and NAPEs, a putative pathway can be proposed.

De Novo Synthesis

The de novo synthesis of sphingolipids originates in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway[13][14][15][16]. This is followed by a series of enzymatic reactions leading to the formation of sphinganine, which is then acylated to dihydroceramide (B1258172) and subsequently desaturated to form ceramide, the central hub of sphingolipid metabolism[1][15][16]. Ceramide can be broken down by ceramidases to yield sphingosine (d18:1)[1][17].

It is plausible that Sphingosyl PE (d18:1) is synthesized via the transfer of a phosphoethanolamine group to sphingosine. This could potentially occur through the action of a phosphatidyltransferase, utilizing a donor molecule such as phosphatidylethanolamine (B1630911) (PE).

Catabolism

The degradation of Sphingosyl PE (d18:1) likely involves the hydrolytic cleavage of the phosphodiester bond. An enzyme with phospholipase D (PLD) or phospholipase C (PLC) activity could catalyze this reaction. For instance, N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is known to hydrolyze NAPEs to generate N-acylethanolamines and phosphatidic acid[9][10][11][12]. A similar enzymatic activity could potentially act on Sphingosyl PE (d18:1) to release sphingosine and phosphoethanolamine. The released sphingosine can then be re-acylated to form ceramide (the salvage pathway) or phosphorylated to sphingosine-1-phosphate (S1P)[1][15].

Key Enzymes in Sphingolipid Metabolism

While enzymes specific to Sphingosyl PE (d18:1) are yet to be definitively identified, several key enzymes in the broader sphingolipid metabolic network are of high relevance.

| Enzyme Family | Function | Subcellular Localization |

| Serine Palmitoyltransferase (SPT) | Catalyzes the initial rate-limiting step of de novo sphingolipid synthesis.[13][14] | Endoplasmic Reticulum[3] |

| Ceramide Synthases (CerS) | A family of six enzymes that N-acylate the sphingoid base to form dihydroceramide or ceramide.[15] | Endoplasmic Reticulum[3] |

| Dihydroceramide Desaturase (DEGS1) | Introduces a double bond in dihydroceramide to form ceramide.[14] | Endoplasmic Reticulum[3] |

| Ceramidases (CDases) | Hydrolyze ceramide to produce sphingosine and a fatty acid.[15] | Lysosomes, Mitochondria, ER |

| Sphingosine Kinases (SphK1/2) | Phosphorylate sphingosine to generate the signaling molecule sphingosine-1-phosphate (S1P).[17] | Cytosol, Plasma Membrane (SphK1), ER, Nucleus (SphK2) |

| N-acyl-phosphatidylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD) | Hydrolyzes NAPEs to produce N-acylethanolamines.[9][10][11][12] | Golgi, Early Endosomes, Nuclear Envelope[9] |

Signaling Pathways

Given its structural similarity to other bioactive sphingolipids, Sphingosyl PE (d18:1) may participate in various signaling pathways. The balance between ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate, with ceramide and sphingosine generally promoting apoptosis and cell cycle arrest, while S1P promotes survival and proliferation[1][3][5]. The metabolism of Sphingosyl PE (d18:1) could influence this rheostat by altering the cellular pools of sphingosine.

Below are diagrams illustrating the established sphingolipid metabolic pathway and a proposed pathway for Sphingosyl PE (d18:1).

Figure 1: Overview of Sphingolipid Metabolism and the Proposed Position of Sphingosyl PE (d18:1).

Quantitative Data

Quantitative analysis of sphingolipids is crucial for understanding their roles in biological systems. While specific data for Sphingosyl PE (d18:1) is limited, the table below summarizes reported concentrations of related, well-studied sphingolipids in various biological samples. These values can serve as a reference for future studies.

| Sphingolipid | Biological Matrix | Concentration Range | Reference |

| Sphingosine (d18:1) | Human Plasma | 10 - 100 nM | [18] |

| Sphingosine-1-Phosphate (S1P) | Human Plasma | 200 - 1000 nM | [18] |

| Ceramide (d18:1/16:0) | Mouse Liver | ~50 pmol/mg tissue | [19] |

| Sphingomyelin (d18:1/16:0) | Human Plasma | 50 - 150 µM | [20] |

Note: Concentrations can vary significantly depending on the species, tissue, physiological state, and analytical method used.

Experimental Protocols

Accurate quantification of sphingolipids requires robust and validated analytical methods. The following protocols provide a general framework for the extraction and analysis of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the current gold standard.[3][21]

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is adapted for the extraction of sphingolipids from plasma samples.

Materials:

-

Plasma samples

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Deionized water

-

Internal standards (e.g., C17-sphingosine, C17-S1P, d17-Ceramides)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw plasma samples on ice.

-

To a glass tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard mixture.

-

Add 1 mL of methanol and vortex thoroughly.

-

Add 0.5 mL of chloroform and vortex again.

-

Add 0.4 mL of deionized water and vortex to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., Methanol/Chloroform 1:1, v/v).

Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol is designed for the extraction of sphingolipids from adherent cultured cells.

Materials:

-

Cultured cells in well plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform

-

Internal standards

-

Cell scraper

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol containing the internal standards to each well.

-

Scrape the cells and transfer the cell suspension to a glass tube.

-

Add 0.5 mL of chloroform and vortex vigorously.

-

Add 0.4 mL of water and vortex to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase.

-

Dry the extract under nitrogen.

-

Reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

-

Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate

-

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

Below is a diagram illustrating a general experimental workflow for sphingolipid analysis.

References

- 1. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Roles of Bioactive Sphingolipids in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 8. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. NAPEPLD (human) [phosphosite.org]

- 11. uniprot.org [uniprot.org]

- 12. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lipidmaps.org [lipidmaps.org]

Sphingosyl PE (d18:1) as a Precursor for Other Sphingolipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. At the heart of sphingolipid metabolism lies a network of interconnected pathways responsible for the synthesis and degradation of various sphingolipid species. While the metabolism of well-known sphingolipids like ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P) has been extensively studied, the roles of less abundant species are still emerging. This technical guide focuses on Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)), a phosphosphingolipid, and explores its potential role as a precursor for other sphingolipids.

This document provides a comprehensive overview of the hypothesized metabolic pathways involving Sphingosyl PE (d18:1), detailed experimental protocols for its study, and quantitative data where available, to serve as a valuable resource for researchers in the field of sphingolipid biology and drug development.

Hypothesized Metabolic Pathways of Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1) is structurally characterized by a sphingosine (d18:1) backbone linked to a phosphoethanolamine headgroup at the C1-hydroxyl position. Its N-acylated counterpart, ceramide phosphoethanolamine (CPE), is known to be synthesized from ceramide and phosphatidylethanolamine (B1630911) (PE).[1][2][3] Based on this, we can hypothesize the metabolic pathways for Sphingosyl PE (d18:1).

Biosynthesis of Sphingosyl PE (d18:1)

The synthesis of Sphingosyl PE (d18:1) is proposed to occur via the transfer of a phosphoethanolamine group from a donor molecule to sphingosine. A plausible donor is phosphatidylethanolamine (PE), a common glycerophospholipid in cellular membranes. This reaction would be catalyzed by a putative "sphingosine phosphoethanolamine synthase." While specific enzymes that directly utilize sphingosine for this purpose have not been definitively identified in mammals, the existence of ceramide phosphoethanolamine synthases (CPES), such as SMS2 and SMSr, which use ceramide as a substrate, provides a strong basis for this hypothesis.[1][2][3]

Conversion of Sphingosyl PE (d18:1) to Other Sphingolipids

The potential for Sphingosyl PE (d18:1) to act as a precursor for other sphingolipids hinges on its ability to be metabolized back into the central sphingolipid pathway. The most direct route would be the hydrolysis of the phosphoethanolamine headgroup to yield sphingosine.

A putative "sphingosyl PE phosphodiesterase" could catalyze the hydrolysis of Sphingosyl PE (d18:1) to release sphingosine and phosphoethanolamine. The liberated sphingosine could then enter the well-established sphingolipid metabolic network.

Once sphingosine is generated from Sphingosyl PE (d18:1), it can be utilized in the salvage pathway to be re-acylated by ceramide synthases (CerS) to form ceramide. Ceramide is a central hub in sphingolipid metabolism and can be further converted to a wide array of complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids. Alternatively, sphingosine can be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[4]

Quantitative Data

Currently, there is a scarcity of published quantitative data on the cellular concentrations of Sphingosyl PE (d18:1) and the kinetic parameters of the enzymes involved in its metabolism. The tables below are structured to incorporate such data as it becomes available through future research.

Table 1: Cellular Concentrations of Sphingosyl PE (d18:1) and Related Metabolites

| Metabolite | Cell/Tissue Type | Concentration (pmol/mg protein or similar unit) | Reference |

| Sphingosyl PE (d18:1) | - | Data not available | - |

| Sphingosine (d18:1) | Various | Variable | [5] |

| Ceramide (d18:1) | Various | Variable | [5] |

| S1P (d18:1) | Various | Variable | [5] |

Table 2: Kinetic Parameters of Enzymes Potentially Involved in Sphingosyl PE (d18:1) Metabolism

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Sphingosine Phosphoethanolamine Synthase (putative) | Sphingosine, PE | Data not available | Data not available | - |

| Sphingosyl PE Phosphodiesterase (putative) | Sphingosyl PE (d18:1) | Data not available | Data not available | - |

| Ceramide Synthases (CerS) | Sphingosine, Fatty Acyl-CoA | Varies by isoform and substrate | Varies | [5] |

| Sphingosine Kinases (SphK) | Sphingosine, ATP | Varies by isoform | Varies | [6] |

Experimental Protocols

To facilitate the investigation of Sphingosyl PE (d18:1) metabolism, this section provides detailed methodologies for key experiments.

Lipid Extraction for Sphingolipid Analysis

This protocol is a modification of the Bligh and Dyer method, optimized for the extraction of a broad range of sphingolipids.

Materials:

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Deionized water

-

Internal standards (e.g., C17-sphingosine, C17-Sphingosyl PE, if available)

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen evaporator

Procedure:

-

To a cell pellet or tissue homogenate in a glass tube, add an appropriate amount of internal standard.

-

Add 2 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of chloroform and vortex for 1 minute.

-

Add 0.5 mL of deionized water and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[5][7]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic lipids, followed by a re-equilibration step. The exact gradient will need to be optimized for the specific column and instrument used.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for Sphingosyl PE (d18:1) and other sphingolipids need to be determined by direct infusion of standards. For Sphingosyl PE (d18:1), the precursor ion would be [M+H]+, and a characteristic product ion would be monitored (e.g., the sphingosine backbone fragment).

Quantification: Quantification is achieved by creating a calibration curve using known concentrations of authentic standards and a fixed concentration of the corresponding internal standard.

In Vitro Enzyme Assay for Sphingosyl PE (d18:1) Hydrolysis

This protocol describes a general approach to measure the activity of a putative Sphingosyl PE phosphodiesterase.

Materials:

-

Sphingosyl PE (d18:1) substrate.

-

Cell or tissue homogenate (as the enzyme source).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors).

-

Lipid extraction reagents (see Protocol 3.1).

-

LC-MS/MS system for product quantification.

Procedure:

-

Prepare the enzyme source by homogenizing cells or tissues in a suitable buffer and, if necessary, isolating subcellular fractions (e.g., microsomes).

-

In a microcentrifuge tube, combine the enzyme preparation, assay buffer, and Sphingosyl PE (d18:1) substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the lipid extraction solvent mixture (e.g., chloroform:methanol).

-

Add an internal standard for sphingosine.

-

Perform lipid extraction as described in Protocol 3.1.

-

Quantify the amount of sphingosine produced using LC-MS/MS.

-

Enzyme activity can be calculated as the amount of product formed per unit time per amount of protein.

References

- 1. Extracellular sphingosine 1-phosphate stimulates formation of ethanolamine from phosphatidylethanolamine: modulation of sphingosine 1-phosphate-induced mitogenesis by ethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Sphinx of the Cellular Membrane: A Technical Guide to the Discovery and History of Phosphosphingolipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic world of cellular biology, lipids were long relegated to the role of simple structural components. However, a class of lipids, the enigmatic phosphosphingolipids, has emerged from this simplistic view to reveal a profound influence on cellular signaling, recognition, and fate. Named after the mythical sphinx by their discoverer, Johann L.W. Thudichum, due to their mysterious nature, these molecules have captivated scientists for over a century.[1][2] This technical guide provides an in-depth exploration of the discovery and history of phosphosphingolipids, detailing the seminal experimental protocols that led to their identification, summarizing key quantitative data, and visualizing the complex signaling pathways they orchestrate.

A Historical Odyssey: The Unraveling of the Sphinx

The journey into the world of phosphosphingolipids began in the late 19th century with the pioneering work of German biochemist Johann Ludwig Wilhelm Thudichum. While meticulously dissecting the chemical composition of the brain in the 1870s and 1880s, he isolated a novel class of lipids that were distinct from the more familiar glycerolipids.[2] In his 1884 treatise, "A Treatise on the Chemical Constitution of the Brain," Thudichum introduced the term "sphingosin" for the backbone of these lipids, a name that would give rise to the entire class of sphingolipids.[2]

It was Thudichum who first isolated the most prominent phosphosphingolipid, sphingomyelin (B164518), from brain tissue.[2] However, the complete elucidation of its structure as N-acyl-sphingosine-1-phosphorylcholine would not occur until 1927.[3] For decades, sphingomyelin was considered a relatively inert structural component of animal cell membranes, particularly abundant in the myelin sheath surrounding nerve cell axons.[3]

The next significant leap in our understanding came in 1958 when Herbert E. Carter and his team discovered a more complex group of phosphorylated glycolipids in soybean extracts.[4] Initially termed "phytoglycolipids," these molecules were found to consist of a ceramide linked to a phosphoinositol group, which could be further attached to a complex oligosaccharide. This discovery expanded the known diversity of phosphosphingolipids beyond the animal kingdom and hinted at their broader biological significance.

The latter half of the 20th century witnessed a paradigm shift in the perception of phosphosphingolipids. Beginning in the mid-1980s, researchers began to uncover their roles as critical signaling molecules.[1] The hydrolysis of sphingomyelin to ceramide was identified as a key step in initiating cellular responses to a variety of stimuli, including stress and cytokines, and was strongly implicated in the regulation of apoptosis.[5][6][7] Concurrently, the discovery of sphingosine-1-phosphate (S1P) and its receptors revealed another layer of complexity, with S1P often acting in opposition to ceramide to promote cell survival and proliferation.[1][8] This dynamic interplay between ceramide and S1P, often referred to as the "sphingolipid rheostat," remains a central theme in sphingolipid research today.[1]

Key Milestones in Phosphosphingolipid Discovery

| Year | Discovery | Key Scientist(s) | Significance |

| 1870s-1880s | Initial discovery of "sphingosin" and isolation of sphingomyelin from brain tissue. | Johann L.W. Thudichum | Laid the foundation for the entire field of sphingolipid biochemistry. |

| 1927 | Elucidation of the chemical structure of sphingomyelin. | P. A. Levene and others | Provided the first complete chemical description of a phosphosphingolipid. |

| 1958 | Discovery of "phytoglycolipids" (inositol phosphorylceramides) in plants. | Herbert E. Carter | Demonstrated the existence of complex phosphosphingolipids beyond sphingomyelin and in organisms other than animals. |

| Mid-1980s | Emergence of ceramide as a second messenger in signal transduction. | Yusuf A. Hannun, Lina M. Obeid, and others | Transformed the understanding of phosphosphingolipids from structural molecules to key signaling mediators. |

| Late 1990s | Identification of sphingosine-1-phosphate (S1P) as a critical signaling molecule and discovery of its receptors. | Sarah Spiegel and others | Unveiled a new branch of sphingolipid signaling with profound implications for cell survival, proliferation, and trafficking. |

Experimental Protocols: Isolating the Enigma

The pioneering discoveries in phosphosphingolipid research were underpinned by meticulous and often laborious experimental techniques. The following sections detail the core methodologies used in the mid-20th century for the isolation and characterization of these lipids.

Protocol 1: Total Lipid Extraction from Brain Tissue (Folch Method)

This method, originally described by Folch, Lees, and Sloane Stanley in 1957, became a cornerstone for lipid research and was widely adopted for the extraction of lipids from various tissues, including the brain, where sphingomyelin is abundant.[3][9][10][11]

Materials:

-

Brain tissue

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenization: Homogenize fresh or frozen brain tissue (1 gram) in 20 volumes (20 mL) of a chloroform:methanol (2:1, v/v) mixture. This creates a single-phase solvent system that effectively extracts both polar and nonpolar lipids.[12]

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker to ensure thorough extraction.

-

Phase Separation: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the extract. Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[12]

-

Collection of Lipid Phase: The lower, chloroform-rich phase contains the total lipid extract, including phosphosphingolipids. The upper, aqueous methanol phase contains non-lipid contaminants and highly polar lipids like gangliosides. Carefully remove the upper phase.

-

Washing: To remove any remaining non-lipid contaminants, wash the interface with a small volume of methanol:water (1:1, v/v) without disturbing the lower phase, centrifuge, and remove the upper wash.

-

Drying: Evaporate the solvent from the lower chloroform phase under vacuum using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.[12]

Protocol 2: Separation of Phosphosphingolipids by Thin-Layer Chromatography (TLC)

Following total lipid extraction, thin-layer chromatography was the primary method for separating different lipid classes. The protocol by Skipski, Peterson, and Barclay published in 1963 provides a detailed procedure for the quantitative analysis of phospholipids (B1166683).[13][14]

Materials:

-

Total lipid extract

-

Silica (B1680970) gel G TLC plates (e.g., 20 x 20 cm)

-

Developing solvent: Chloroform:methanol:acetic acid:water (25:15:4:2, by volume)[13]

-

TLC developing tank

-

Iodine vapor chamber for visualization

-

Scraping tool (e.g., razor blade)

-

Reagents for phosphorus assay (e.g., Bartlett's method)

Procedure:

-

Plate Activation: Activate the silica gel TLC plates by heating them in an oven at 110°C for 1 hour prior to use.[13]

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Using a microsyringe, carefully spot the lipid extract onto the TLC plate, about 2 cm from the bottom edge. Also, spot known phospholipid standards for comparison.

-

Chromatogram Development: Place the spotted TLC plate in a developing tank containing the developing solvent. The tank should be lined with filter paper saturated with the solvent to maintain a saturated atmosphere. Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.[13]

-

Visualization: Remove the plate from the tank and allow it to air dry. Place the dried plate in a chamber containing iodine vapor. The lipids will appear as yellow-brown spots.[13]

-

Identification and Quantification: Circle the spots corresponding to different phospholipids based on their migration distance (Rf value) compared to the standards. Sphingomyelin will be one of these separated spots. For quantitative analysis, carefully scrape the silica gel containing each identified spot into a separate tube.

-

Phosphorus Assay: Determine the amount of phosphorus in each scraped spot using a colorimetric method, such as the Bartlett assay. The amount of phosphorus is directly proportional to the amount of phospholipid present.

Quantitative Data: Phosphosphingolipid Composition in Tissues

Early quantitative studies provided the first insights into the distribution of phosphosphingolipids in different tissues. The data, often obtained through laborious separation and phosphorus content analysis, laid the groundwork for understanding their physiological roles.

| Tissue | Species | Sphingomyelin (% of Total Phospholipids) | Reference |

| Human Brain (White Matter) | Human | 20-25% | [15] (Implied from fatty acid composition studies) |

| Human Brain (Gray Matter) | Human | 5-10% | [15] (Implied from fatty acid composition studies) |

| Mouse Brain | Mouse | ~15% | [16] (Calculated from pmol/µg protein) |

| Mouse Kidney | Mouse | ~12% | [16] (Calculated from pmol/µg protein) |

| Mouse Liver | Mouse | ~6% | [16] (Calculated from pmol/µg protein) |

| 3T3-L1 Cells | Mouse | ~16% | [16] (Calculated from pmol/µg protein) |

| Rat Aortic Smooth Muscle Cells | Rat | ~17% | [16] (Calculated from pmol/µg protein) |

| HT-29 Cells | Human | ~16% | [16] (Calculated from pmol/µg protein) |

Note: The percentages are approximations derived from various sources and methodologies and are intended for comparative purposes.

Signaling Pathways: The Dynamic Roles of Phosphosphingolipids

The discovery that phosphosphingolipids are not merely structural components but are central to cellular signaling has revolutionized our understanding of cell biology. The following diagrams, generated using the DOT language for Graphviz, illustrate two of the most critical signaling pathways involving these molecules.

The Sphingomyelin-Ceramide Apoptosis Pathway

The hydrolysis of sphingomyelin by sphingomyelinases to generate ceramide is a key initiating event in the apoptotic cascade in response to various cellular stresses and signaling molecules like tumor necrosis factor-alpha (TNF-α).

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Ceramide can be further metabolized to sphingosine (B13886), which is then phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that, upon binding to its G protein-coupled receptors (S1PRs), activates downstream pathways that typically promote cell survival, proliferation, and migration, often opposing the effects of ceramide.[8][17]

Conclusion

From their enigmatic beginnings in the studies of J.L.W. Thudichum to their current status as central players in cellular signaling, the journey of understanding phosphosphingolipids has been a testament to the persistent curiosity of scientific inquiry. The historical experimental protocols, while seemingly rudimentary by modern standards, were instrumental in laying the foundation for this vibrant field of research. The quantitative data they generated provided the first glimpses into the differential distribution and potential importance of these lipids in various tissues. Today, the intricate signaling pathways orchestrated by phosphosphingolipids, such as the delicate balance between ceramide-induced apoptosis and S1P-mediated survival, offer a wealth of opportunities for therapeutic intervention in a myriad of diseases, from cancer to neurodegenerative disorders. As research continues to unravel the complexities of the sphingolipidome, the legacy of the "sphinx" of the cell membrane will undoubtedly continue to inspire new discoveries and innovations in the years to come.

References

- 1. The therapeutic potential of modulating the ceramide/sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Folch, J., Lees, M. and Sloane Stanley, G.H. (1957) A Simple Method for the Isolation and Purification of Total Lipids from Animal Tissues. Journal of Biological Chemistry, 226, 497-509. - References - Scientific Research Publishing [scirp.org]

- 10. A simple method for the isolation and purification of total lipides from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid Extraction: Folch [ouci.dntb.gov.ua]

- 12. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Quantitative analysis of phospholipids by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The fatty acid composition of sphingomyelin from adult human cerebral white matter and changes in childhood, senium and… [ouci.dntb.gov.ua]

- 16. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Sphingosylphosphorylethanolamine (d18:1): A Technical Guide to its Natural Sources, Abundance, and Putative Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE) with a d18:1 sphingoid base is a member of the diverse class of sphingolipids. These molecules are not only integral structural components of cellular membranes but also function as critical signaling molecules in a myriad of cellular processes. While extensive research has focused on other sphingolipids such as ceramides, sphingomyelin (B164518), and sphingosine-1-phosphate (S1P), Sphingosyl PE (d18:1) remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and abundance of Sphingosyl PE (d18:1), details relevant experimental protocols for its study, and explores its putative roles in cellular signaling pathways based on our understanding of related sphingolipids.

Natural Sources and Abundance of Sphingosyl PE (d18:1)

Direct quantitative data on the abundance of Sphingosylphosphorylethanolamine (d18:1) in various biological systems is scarce in current scientific literature. However, insights into its likely distribution and concentration can be inferred from studies on its N-acylated counterpart, ceramide phosphoethanolamine (CPE), and the general distribution of other sphingolipids.

CPE is the major sphingolipid in many invertebrates and some bacterial species, whereas it is present in only trace amounts in mammalian cells. This suggests that Sphingosyl PE (d18:1), as the precursor or a related metabolite, may follow a similar distribution pattern, being more abundant in invertebrates and certain microorganisms than in vertebrates. In mammals, sphingolipids are particularly enriched in the central nervous system.

Table 1: Abundance of Ceramide Phosphoethanolamine (CPE) in Various Organisms

| Organism/Tissue | Lipid Class | Abundance | Reference |

| Drosophila melanogaster (fly) | Ceramide Phosphoethanolamine (CPE) | Major sphingolipid | [1] |

| Invertebrates (general) | Ceramide Phosphoethanolamine (CPE) | Major sphingolipid | [2][3] |

| Bacteroidetes (bacteria) | Ceramide Phosphoethanolamine (CPE) | Present in cell membranes | [2][3] |

| Mammalian Cells | Ceramide Phosphoethanolamine (CPE) | Trace amounts | [2][3] |

Table 2: Representative Concentrations of Other Sphingolipids in Mammalian Tissues and Fluids

To provide a context for the potential concentrations of Sphingosyl PE (d18:1), the following table summarizes the abundance of more well-studied sphingolipids in various mammalian samples. It is plausible that the concentration of Sphingosyl PE (d18:1) in mammalian tissues is significantly lower than these values.

| Sphingolipid | Tissue/Fluid | Concentration | Reference |

| Sphingosine-1-Phosphate (d18:1) | Human Plasma | ~0.75 nmol/mL | [4] |

| Sphingosine-1-Phosphate (d18:1) | Human Serum | ~1.04 nmol/mL | [4] |

| Ceramide (d18:1/18:0) | Mouse Cerebrum | ~0.5 nmol/mg protein | [5] |

| Ceramide (d18:1/24:1) | Mouse Sciatic Nerve | ~1.5 nmol/mg protein | [5] |

| Sphingomyelin (d18:1/18:0) | Mouse Cerebrum | ~12 nmol/mg protein | [5] |

| Sphingomyelin (d18:1/24:1) | Mouse Sciatic Nerve | ~25 nmol/mg protein | [5] |

Experimental Protocols

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of sphingolipids from tissues and cells.

-

Materials:

-

Homogenizer

-

Phosphate-buffered saline (PBS)

-

Internal standards (e.g., a C17-based Sphingosyl PE or other non-endogenous sphingolipid standards)

-

-

Protocol:

-

Homogenize the tissue sample in ice-cold PBS.

-

Add a known amount of the internal standard mixture to the homogenate.

-

Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) and vortex thoroughly.

-

Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

-

Chromatographic Separation

High-performance liquid chromatography (HPLC) is employed to separate the different sphingolipid species. A reversed-phase C18 column is suitable for separating sphingolipids based on their acyl chain length and saturation.

-

Instrumentation:

-

HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

-

Gradient Elution:

-

A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids. The exact gradient profile needs to be optimized for the specific separation of Sphingosyl PE (d18:1).

-

Mass Spectrometric Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for the sensitive and specific detection and quantification of the target analyte.

-

Instrumentation:

-

A triple quadrupole or QTRAP mass spectrometer equipped with an ESI source.

-

-

Analysis Mode:

-

Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Sphingosyl PE (d18:1) and a characteristic product ion generated upon fragmentation.

-

Precursor Ion for Sphingosyl PE (d18:1): The [M+H]⁺ ion would be m/z 423.3.

-

Product Ion: A characteristic fragment would be the sphingoid base fragment at m/z 264.3.

-

-

Quantification:

-

The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is generated using synthetic Sphingosyl PE (d18:1) standards of known concentrations to determine the absolute amount in the sample.

-

Metabolic and Signaling Pathways

De Novo Biosynthesis of Sphingosine (B13886) (d18:1)

The d18:1 sphingoid base, sphingosine, is synthesized through the de novo sphingolipid biosynthetic pathway, which primarily occurs in the endoplasmic reticulum.

-

Serine Palmitoyltransferase (SPT): This rate-limiting enzyme condenses serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

-

3-Ketodihydrosphingosine Reductase: This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).

-

Ceramide Synthase: Dihydrosphingosine is acylated by a ceramide synthase to form dihydroceramide (B1258172).

-

Dihydroceramide Desaturase: A double bond is introduced into the sphingoid backbone of dihydroceramide to form ceramide, which contains the sphingosine (d18:1) base.

-

Ceramidase: Ceramide can be hydrolyzed by a ceramidase to release free sphingosine (d18:1).

The formation of Sphingosyl PE (d18:1) would then involve the transfer of a phosphoethanolamine headgroup to the C1-hydroxyl of sphingosine. This reaction is likely catalyzed by a sphingosine kinase with specificity for an ethanolamine (B43304) donor, or through the action of a sphingomyelin synthase-related enzyme that utilizes phosphatidylethanolamine (B1630911) as the headgroup donor.

Putative Signaling Role: Analogy to Sphingosine-1-Phosphate (S1P)

Given the structural similarity to the well-characterized signaling molecule Sphingosine-1-Phosphate (S1P), it is hypothesized that Sphingosyl PE (d18:1) may also possess signaling functions. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1P₁₋₅), which are expressed in various cell types and mediate a wide range of biological responses.

-

S1P Receptors: These receptors couple to different G proteins (Gᵢ, Gᵩ, G₁₂/₁₃) to activate downstream signaling cascades.

-

Downstream Effectors: Activation of S1P receptors can lead to the modulation of key signaling pathways, including:

-

Ras/ERK pathway: Regulating cell proliferation and survival.

-

PI3K/Akt pathway: Promoting cell survival and growth.

-

PLC pathway: Leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

Rho pathway: Influencing cell shape, migration, and adhesion.

-

It is plausible that Sphingosyl PE (d18:1) could act as a ligand for S1P receptors, potentially as an agonist or antagonist, or it may have its own distinct receptors. The difference in the headgroup (phosphoethanolamine vs. phosphate) could confer receptor selectivity and lead to unique downstream signaling outcomes. Further research is required to elucidate the specific signaling roles of Sphingosyl PE (d18:1).

Conclusion

Sphingosylphosphorylethanolamine (d18:1) is a structurally intriguing sphingolipid with the potential for significant biological roles. While direct evidence for its natural abundance and specific signaling functions is currently limited, the information available for the related compound, ceramide phosphoethanolamine, suggests that Sphingosyl PE (d18:1) may be more prevalent in invertebrates and microorganisms than in mammals. The established analytical methodologies for sphingolipidomics provide a clear path forward for its quantification in various biological samples. Furthermore, the well-understood signaling paradigm of sphingosine-1-phosphate offers a valuable framework for investigating the putative signaling functions of Sphingosyl PE (d18:1). Future research focused on targeted quantitative analysis and receptor-binding studies will be crucial to fully elucidate the importance of this understudied sphingolipid in health and disease, potentially opening new avenues for therapeutic intervention.

References

- 1. Quantitation of ceramide phosphorylethanolamines containing saturated and unsaturated sphingoid base cores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of Phospholipids in Plasma of Large-Artery Atherosclerotic and Cardioembolic Stroke Patients With Hydrophilic Interaction Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medsci.org [medsci.org]

- 4. Quantitation of ceramide phosphorylethanolamines containing saturated and unsaturated sphingoid base cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of plasma lysophosphatidylethanolamines (lyso-PE) by LC-MS/MS revealed a possible relation between obesity and lyso-PE in Japanese preadolescent children: The Hokkaido study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of Sphingosyl PE (d18:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosyl PE (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine, is a member of the diverse class of sphingolipids. These molecules are not only integral structural components of cellular membranes but also play crucial roles as signaling molecules in a myriad of cellular processes. This technical guide provides a comprehensive overview of the chemical properties and stability of Sphingosyl PE (d18:1), offering valuable insights for researchers and professionals involved in drug development and cellular biology.

Chemical Properties

Sphingosyl PE (d18:1) is characterized by a sphingosine (B13886) backbone with an 18-carbon chain and one double bond (d18:1), to which a phosphoethanolamine headgroup is attached at the C1 position.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₃N₂O₅P | |

| Molecular Weight | 422.54 g/mol | |

| Physical Form | Powder | |

| Storage Temperature | -20°C | |

| Purity (by TLC) | >99% | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Formulation in aqueous solutions may require specific methods, such as the use of detergents or carrier proteins. | [1] |

Stability Profile